

A Comprehensive Spectroscopic Analysis of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylpentanoic acid

Cat. No.: B072436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **4,4-dimethylpentanoic acid**, a methyl-branched fatty acid.^[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in various research and development settings.

Molecular Structure

IUPAC Name: **4,4-Dimethylpentanoic acid**^[1] Molecular Formula: C₇H₁₄O₂^[1] Molecular Weight: 130.18 g/mol ^[1] Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

While a publicly available experimental spectrum with detailed assignments was not found in the reviewed literature, the expected proton NMR spectrum of **4,4-dimethylpentanoic acid** can be predicted based on its structure and established chemical shift principles. The spectrum is expected to show four distinct signals.

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-C(CH ₃) ₃	~0.9	Singlet	9H	-
-CH ₂ -C(CH ₃) ₃	~1.5	Triplet	2H	~8
-CH ₂ -COOH	~2.2	Triplet	2H	~8
-COOH	10-13	Broad Singlet	1H	-

Note: These are predicted values and may vary slightly in experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem provides access to a ¹³C NMR spectrum for **4,4-dimethylpentanoic acid**.^[1] The expected chemical shifts are detailed below.

Assignment	Chemical Shift (δ , ppm)
-C(CH ₃) ₃	~30
-C(CH ₃) ₃	~29
-CH ₂ -C(CH ₃) ₃	~45
-CH ₂ -COOH	~30
-COOH	~179

Note: These values are based on typical chemical shifts for similar functional groups and the available spectral data.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of **4,4-dimethylpentanoic acid** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically

chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance operating at a proton frequency of 400 MHz.

Data Acquisition:

- ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to singlets for each carbon. A wider spectral width of about 220 ppm is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ^{13}C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band. A vapor phase IR spectrum for **4,4-dimethylpentanoic acid** is available through PubChem.[\[1\]](#)

Frequency (cm ⁻¹)	Vibrational Mode	Intensity
2500-3300	O-H stretch (carboxylic acid dimer)	Strong, very broad
2960-2870	C-H stretch (alkane)	Strong
1700-1725	C=O stretch (carboxylic acid dimer)	Strong
~1470	C-H bend (CH ₂)	Medium
~1370	C-H bend (CH ₃)	Medium
~1210-1320	C-O stretch	Medium
~920	O-H bend (out-of-plane)	Broad, medium

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a solid sample like **4,4-dimethylpentanoic acid**, the thin film method is commonly employed. A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

An experimental electron ionization (EI) mass spectrum for **4,4-dimethylpentanoic acid** was not readily available in the searched databases. However, PubChemLite provides predicted m/z values for various adducts.^[2] The fragmentation of carboxylic acids upon electron ionization often involves the loss of the hydroxyl group and the carboxyl group.

m/z (Predicted)	Ion
131.10666	[M+H] ⁺
129.09210	[M-H] ⁻
113.09664	[M+H-H ₂ O] ⁺
57	[C(CH ₃) ₃] ⁺ (tert-butyl cation) - A prominent peak is expected from the stable tert-butyl fragment.

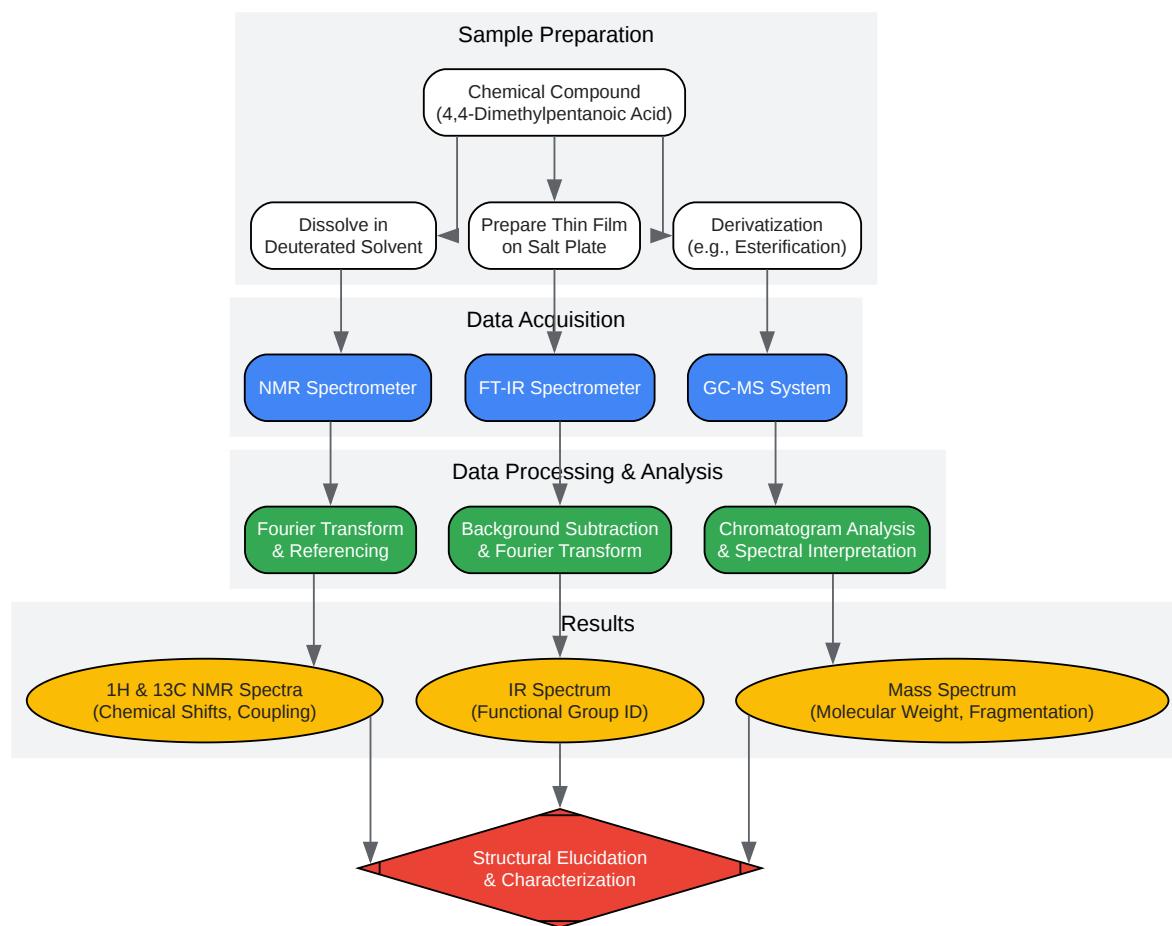
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: For analysis by GC-MS, carboxylic acids are often derivatized to increase their volatility. A common method is esterification to form the corresponding methyl or trimethylsilyl (TMS) ester. For example, the sample can be treated with a solution of diazomethane in ether or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. The GC separates the components of the sample, and the MS provides mass spectra for each component as it elutes.

Data Acquisition:

- Gas Chromatography:** A small volume (typically 1 μ L) of the derivatized sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up (e.g., from 50°C to 250°C) to elute the compounds based on their boiling points and interactions with the column's stationary phase.


- Mass Spectrometry: As the derivatized **4,4-dimethylpentanoic acid** elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.

Data Analysis: The resulting total ion chromatogram (TIC) shows the separated components. The mass spectrum for the peak corresponding to the derivatized **4,4-dimethylpentanoic acid** is analyzed to determine the molecular ion and the fragmentation pattern.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4,4-dimethylpentanoic acid**.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4,4-dimethylpentanoic acid (C7H14O2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 4,4-Dimethylpentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072436#spectral-data-for-4-4-dimethylpentanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

